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Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanol

Cat. No.: B3021930

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanol, identified by the CAS number 100058-61-5, is a versatile organic
compound featuring a cyclobutane ring functionalized with both a benzyloxy and a hydroxyl
group. This unique structural arrangement imparts a combination of properties that make it a
valuable intermediate in various fields of chemical synthesis, particularly in the development of
pharmaceuticals and advanced materials. Its potential as a precursor for radiolabeled
compounds for Positron Emission Tomography (PET) imaging and as a component in
Proteolysis Targeting Chimeras (PROTACS) highlights its growing importance in modern drug
discovery and diagnostic research.[1] This guide provides a comprehensive overview of the
available experimental data for 3-(Benzyloxy)cyclobutanol, offering insights into its synthesis,
characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Benzyloxy)cyclobutanol is
presented in the table below. These properties are essential for its handling, storage, and
application in experimental settings.
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Property Value Source(s)
CAS Number 100058-61-5

Molecular Formula C11H1402

Molecular Weight 178.23 g/mol

Appearance Colorless to yellow oil/liquid

Boiling Point 145 °C at 4 Torr

Density 1.0773 g/cm3 at 25 °C

Room temperature, sealed in a
Storage
dry place

Synthesis and Purification

A common and effective method for the synthesis of 3-(Benzyloxy)cyclobutanol involves the
reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. This reaction is typically
carried out using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-
(Benzyloxy)cyclobutanone

Objective: To synthesize 3-(Benzyloxy)cyclobutanol via the reduction of 3-
(benzyloxy)cyclobutanone.

Materials:

o 3-(Benzyloxy)cyclobutanone

o Tetrahydrofuran (THF), anhydrous
e Methanol (MeOH), anhydrous

¢ Sodium borohydride (NaBHa)

o Ethyl acetate

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3021930?utm_src=pdf-body
https://www.benchchem.com/product/b3021930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Water, deionized

e Anhydrous sodium sulfate

¢ Round-bottomed flask

o Magnetic stirrer

e |ce bath

e Separatory funnel

 Rotary evaporator

Procedure:

In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol)
in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL).

e Cool the reaction mixture to 0 °C using an ice bath.

o While stirring, add sodium borohydride (0.475 g, 12.5 mmol) to the cooled solution in
portions.

 After the addition is complete, remove the ice bath and continue stirring the reaction mixture
at room temperature for 30 minutes.

e Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the
mixture into water (30 mL).

o Extract the aqueous layer with ethyl acetate (2 x 30 mL).
o Combine the organic layers and dry over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield 3-(benzyloxy)cyclobutanol as a yellow oil (1.83 g, 90% yield).

Causality of Experimental Choices:
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e The use of a mixture of THF and methanol as the solvent system ensures the solubility of
both the starting material and the reducing agent.

e Cooling the reaction to 0 °C before the addition of sodium borohydride helps to control the
exothermic reaction and prevent the formation of byproducts.

e Sodium borohydride is chosen as the reducing agent due to its selectivity for reducing
ketones in the presence of other functional groups and its relatively mild nature.

Spectroscopic Characterization

The structural elucidation of 3-(Benzyloxy)cyclobutanol is confirmed through various
spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a common
method for determining the molecular weight of 3-(Benzyloxy)cyclobutanol. The protonated
molecule [M+H]* is typically observed.

Expected Fragmentation Pattern: The fragmentation of 3-(benzyloxy)cyclobutanol in mass
spectrometry is expected to proceed through several characteristic pathways for alcohols.[2][3]
These include:

o Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

o Dehydration: Loss of a water molecule (H20), which is a common fragmentation pathway for
alcohols.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Benzyloxy)cyclobutanol will exhibit characteristic absorption bands
corresponding to its functional groups.

Expected IR Absorption Bands:
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e O-H stretch: A broad band in the region of 3600-3200 cm~* is characteristic of the hydroxyl
group, with the broadening resulting from hydrogen bonding.

e C-H stretch (aromatic): Peaks typically appear above 3000 cm~1.
o C-H stretch (aliphatic): Strong absorptions are expected in the 3000-2850 cm~1 region.

e C=C stretch (aromatic): Bands in the 1600-1450 cm~1 region are indicative of the benzene
ring.

e C-O stretch (ether): A strong absorption band is expected in the 1250-1050 cm~1 range.

e C-O stretch (alcohol): A strong absorption band is expected in the 1260-1000 cm~* range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are crucial for the detailed structural confirmation of 3-
(Benzyloxy)cyclobutanol. The chemical shifts and coupling constants provide valuable
information about the connectivity and stereochemistry of the molecule.

Predicted *H NMR Spectral Data (in CDCIs):

e 0 7.2-7.4 ppm (m, 5H): Protons of the phenyl group.

0 4.5 ppm (s, 2H): Methylene protons of the benzyl group (-O-CHz-Ph).

0 ~4.0 ppm (m, 1H): Methine proton attached to the hydroxyl group (-CH-OH).

0 ~3.8 ppm (m, 1H): Methine proton attached to the benzyloxy group (-CH-O-).

0 ~2.0-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.

0 ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary
depending on concentration and solvent.

Predicted 3C NMR Spectral Data (in CDCIs):

e 0 ~138 ppm: Quaternary carbon of the phenyl group attached to the methylene group.
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0 ~128.5 ppm, ~127.8 ppm, ~127.6 ppm: Carbons of the phenyl ring.

0 ~71 ppm: Methylene carbon of the benzyl group (-O-CH=2-Ph).

0 ~70 ppm: Methine carbon attached to the benzyloxy group (-CH-O-).

d ~65 ppm: Methine carbon attached to the hydroxyl group (-CH-OH).

0 ~30-35 ppm: Methylene carbons of the cyclobutane ring.

Analytical Methodologies

For the quality control and analysis of 3-(Benzyloxy)cyclobutanol, chromatographic
techniques such as High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography (GC) are indispensabile.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 3-
(Benzyloxy)cyclobutanol and related benzyloxy compounds.[4]

lllustrative HPLC Method:
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).

o Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a
modifier like formic acid or trifluoroacetic acid for improved peak shape.[4][5]

e Flow Rate: 1.0 mL/min.

» Detection: UV detection at a wavelength where the benzene ring absorbs, typically around
254 nm.

* Injection Volume: 10-20 pL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like 3-(Benzyloxy)cyclobutanol. Derivatization may be employed to improve its
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volatility and chromatographic behavior.[6]

lllustrative GC-MS Method:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
e Injector Temperature: 250 °C.

o Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and
ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

e Carrier Gas: Helium at a constant flow rate.
e MS Detector: Electron ionization (El) at 70 eV.

e Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

Biological and Pharmacological Relevance

The structural motifs present in 3-(Benzyloxy)cyclobutanol make it a compound of significant
interest in medicinal chemistry and drug development.

Precursor for PET Imaging Agents

The benzyloxy group can be modified to incorporate a positron-emitting radionuclide, such as
18F, making 3-(Benzyloxy)cyclobutanol a valuable precursor for the synthesis of PET imaging
agents.[7] PET is a non-invasive imaging technique that allows for the visualization and
quantification of biological processes at the molecular level.[8] The development of novel PET
tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer
and neurodegenerative disorders.

Component of PROTACs

3-(Benzyloxy)cyclobutanol and its derivatives can serve as linkers in the design of
Proteolysis Targeting Chimeras (PROTACS).[1] PROTACs are bifunctional molecules that
induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome
system. This technology represents a promising new modality for therapeutic intervention.
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Safety and Handling

3-(Benzyloxy)cyclobutanol should be handled with appropriate safety precautions in a
laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:
o Work in a well-ventilated area or a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

e Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
e Avoid inhalation of vapors.

o Store in a tightly closed container in a dry and cool place.

Conclusion

3-(Benzyloxy)cyclobutanol (CAS 100058-61-5) is a valuable and versatile chemical
intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and
materials science. This guide has provided a comprehensive overview of its synthesis,
spectroscopic characterization, analytical methodologies, and biological relevance. As research
in areas such as PET imaging and targeted protein degradation continues to advance, the
demand for and importance of well-characterized building blocks like 3-
(Benzyloxy)cyclobutanol are expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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